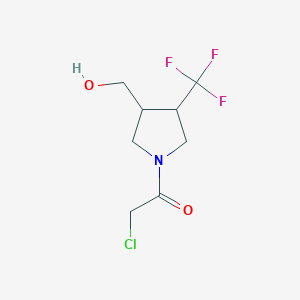
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidine family of compounds, which are known for their structural stability, low toxicity, and low reactivity. This compound has been used in various applications such as drug discovery, drug metabolism, and pharmacokinetics. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules.
Applications De Recherche Scientifique
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules. In addition, it has been used in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound that is known to interact with a variety of biological targets. It is believed to interact with enzymes in the cytochrome P450 family, which are responsible for the metabolism of drugs and other xenobiotics. It is also believed to interact with other proteins involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in signal transduction pathways. In addition, it has been shown to interfere with the activity of certain enzymes involved in the synthesis of proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also chemically stable and non-toxic. However, it is important to remember that it is a synthetic compound, and its effects may not always be predictable. In addition, it is important to use the compound in the appropriate concentrations, as it can be toxic at high concentrations.
Orientations Futures
The use of 2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in scientific research is still in its early stages. Further research is needed to fully understand its mechanism of action, as well as its potential applications in drug discovery and drug metabolism. In addition, further research is needed to explore the potential use of this compound as a tool for the development of novel synthetic methods for the synthesis of complex molecules. Finally, further research is needed to investigate the potential use of this compound in the treatment of various diseases.
Propriétés
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-1-7(15)13-2-5(4-14)6(3-13)8(10,11)12/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYXAHIFZOBORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479957.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479958.png)
![1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479960.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479962.png)
![1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479966.png)
![1-methyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479967.png)
![1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479970.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479973.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479976.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)